molecular formula C7H17ClN2 B3059831 1,2,2-Trimethylpiperazine hydrochloride CAS No. 1312784-54-5

1,2,2-Trimethylpiperazine hydrochloride

Cat. No.: B3059831
CAS No.: 1312784-54-5
M. Wt: 164.67
InChI Key: AWYYVHSHGGSKCG-UHFFFAOYSA-N
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Description

1,2,2-Trimethylpiperazine hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2 and its molecular weight is 164.67. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trimethylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-7(2)6-8-4-5-9(7)3;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYYVHSHGGSKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693514
Record name 1,2,2-Trimethylpiperazine--hydrogen chloride (1/1)
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Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312784-54-5, 932047-03-5
Record name Piperazine, 1,2,2-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2-Trimethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Piperazine Derivatives in Organic Synthesis

Piperazine (B1678402) and its derivatives are cornerstone building blocks in the synthesis of a vast array of chemical entities. nbinno.com Their prevalence is especially notable in the pharmaceutical industry, where the piperazine scaffold is a privileged structure found in numerous therapeutic agents. nih.govnbinno.com The unique architecture of the piperazine ring, featuring two polar nitrogen atoms, imparts favorable physicochemical and pharmacological properties to parent molecules. nih.govresearchgate.net

Representative Piperazine-Containing DrugsTherapeutic Class
Imatinib Anti-cancer
Vortioxetine Antidepressant
Clozapine Antipsychotic
Buspirone Anxiolytic
Doxazosin Antihypertensive

Significance of Methylated Piperazine Scaffolds

The addition of methyl groups to a bioactive molecule is a common and often powerful strategy in medicinal chemistry. juniperpublishers.com More than two-thirds of top-selling small-molecule drugs feature at least one methyl group. juniperpublishers.com This small, lipophilic substituent can profoundly influence a compound's biological activity through various mechanisms, an observation sometimes referred to as the "magic methyl" effect. researchgate.net

Methylation can strategically modulate a molecule's pharmacodynamic and pharmacokinetic properties. researchgate.net From a pharmacodynamic perspective, a methyl group can enhance binding affinity by occupying a hydrophobic pocket within a target protein or enzyme, leading to increased potency. juniperpublishers.comnih.gov It can also alter the conformation of the molecule to favor a more active binding pose. researchgate.net From a pharmacokinetic standpoint, adding a methyl group can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. juniperpublishers.com Conversely, it can also introduce a new site for metabolism if desired. Furthermore, methylation impacts physicochemical properties such as lipophilicity and solubility, which in turn affect absorption, distribution, and excretion. researchgate.net For instance, 1-Methylpiperazine is utilized as a precursor in the synthesis of certain antimicrotubular drugs. chemicalbook.com

PropertyPotential Impact of Methylation
Potency May increase due to enhanced binding with target. juniperpublishers.com
Selectivity Can be improved by favoring binding to one target over another.
Metabolism Can be blocked or altered, affecting the drug's half-life. juniperpublishers.com
Solubility Lipophilicity is generally increased, which can affect solubility. researchgate.net
Conformation Can lock the molecule into a more biologically active shape. researchgate.net

Isomeric Considerations of Trimethylpiperazine Systems

Strategies for the Construction of the Piperazine Ring System

The formation of the piperazine scaffold is a cornerstone of many pharmaceutical syntheses. rsc.org The piperazine ring is a common motif in a wide array of FDA-approved drugs. mdpi.comnih.gov General methods for constructing this six-membered heterocycle can be adapted to produce the trimethylated target. The synthesis of carbon-substituted piperazines is often achieved through the cyclization of linear diamine precursors. mdpi.comresearchgate.net

Ring closure, or cyclization, reactions are a classical and versatile approach to forming heterocyclic systems like piperazine. These methods typically involve the reaction of a molecule containing two nucleophilic nitrogen atoms with a molecule containing two electrophilic centers, resulting in the formation of the ring.

A common strategy involves the double N-alkylation of a diamine with a 1,2-dielectrophile. For the synthesis of a 2,2-dimethylpiperazine (B1315816) precursor, one could envision a reaction between a 2-methyl-1,2-propanediamine derivative and a dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. The reaction proceeds via two sequential nucleophilic substitution steps to form the heterocyclic ring.

Another established method is the cyclization of diethanolamine (B148213) derivatives. N-substituted diethanolamines can react with primary amines under hydrogen borrowing conditions to assemble the piperazine ring, although yields can sometimes be low. mdpi.comresearchgate.net These methods, however, are more commonly applied to the synthesis of C-unsubstituted piperazines due to the limited availability of the required substituted precursors. mdpi.com

Table 1: Comparison of General Ring Closure Strategies for Piperazine Synthesis

Method Precursors General Conditions Advantages Disadvantages
Diamine + Dihaloalkane Ethylenediamine derivative, 1,2-Dihaloethane Basic conditions, heat Readily available starting materials Potential for polymerization, side reactions
Diethanolamine Cyclization N-substituted diethanolamine, Primary amine Catalytic (e.g., Hydrogen borrowing) Atom economical Often low yields, limited precursor availability mdpi.com

| Aziridine Dimerization | Substituted aziridines | [3+3] cycloaddition, often catalyzed | Access to complex C-substituted piperazines acs.org | Specific catalyst systems required |

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and can be employed to construct the piperazine ring. thieme-connect.com This approach can be performed either intermolecularly or intramolecularly.

An intramolecular reductive amination strategy would involve a linear precursor molecule that contains both an amine and a carbonyl group (or a functional group that can be reduced to an amine, like an oxime or nitro group). The cyclization is driven by the formation of an intermediate imine or enamine, which is then reduced in situ to form the saturated heterocyclic ring. researchgate.net

A newer approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the dioxime unit to yield the piperazine ring. mdpi.comresearchgate.net This method allows for the construction of the piperazine ring from a primary amino group and offers a route to polysubstituted derivatives. mdpi.comresearchgate.net For instance, the reductive cyclization of appropriate dioximes using a catalyst like 5%-Pd/C can produce substituted piperazines in good yields. mdpi.com

Table 2: Examples of Reductive Amination Conditions for Piperazine Synthesis

Reaction Type Precursor Type Reducing Agent / Catalyst Key Features Reference
Intramolecular Cyclization Linear diamine-dicarbonyl NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation Forms the ring in a single reductive step researchgate.net
Dioxime Cyclization Bis(oximinoalkyl)amine Catalytic Hydrogenation (e.g., 5%-Pd/C) Builds piperazine ring from a primary amine mdpi.comresearchgate.net mdpi.com

| Flow Hydrogenation | Aldehyde + Piperazine | H₂ gas, catalyst cartridge (e.g., Pd/C) | "Green" chemistry approach, scalable thieme-connect.com | thieme-connect.com |

Approaches for Methylation at Specific Piperazine Positions

Once the piperazine ring is formed, or by using appropriately substituted precursors, the next critical phase is the introduction of three methyl groups at the N-1 and C-2 positions. Achieving the 1,2,2-trimethyl substitution pattern requires control over both C-alkylation and N-alkylation.

Regioselectivity is crucial for ensuring the methyl groups are added to the correct positions. It is often more synthetically feasible to construct the ring with the C-2,2-dimethyl groups already in place and then perform a selective N-methylation at the N-1 position.

N-Alkylation: The methylation of the nitrogen atom is typically a straightforward nucleophilic substitution reaction. If starting with 2,2-dimethylpiperazine, one nitrogen is secondary and the other is tertiary within the gem-dimethyl group's carbon atom. To achieve selective methylation at the N-1 position, the N-4 nitrogen can be protected with a suitable protecting group (e.g., Boc, Cbz). The unprotected secondary amine at N-1 can then be methylated using a methylating agent like methyl iodide or dimethyl sulfate. Subsequent removal of the protecting group yields N-methyl-2,2-dimethylpiperazine, which is the free base of the target compound.

C-Alkylation: Direct C-H alkylation of the piperazine ring is more challenging but has been the subject of recent research. mdpi.com Photoredox catalysis has emerged as a method for the site-selective C–H alkylation of piperazine compounds. acs.orgnih.gov This approach relies on the electronic differentiation of the two nitrogen centers within the ring to direct alkylation to the carbon atom alpha to the more electron-rich nitrogen. acs.org However, for installing a gem-dimethyl group, building the ring from a precursor like 2-amino-2-methylpropanal (B8471781) or a related synthon is generally a more practical strategy.

Stereoselectivity is a critical consideration in the synthesis of many substituted piperazines, as the introduction of substituents on the carbon framework can create chiral centers. rsc.orgingentaconnect.com Numerous stereoselective syntheses have been developed to control the configuration of these centers, often starting from chiral precursors like amino acids. ingentaconnect.com

However, in the specific case of 1,2,2-trimethylpiperazine, the carbon atom at the 2-position is a quaternary carbon and not a stereocenter, as it bears two identical methyl groups. Therefore, the challenges of diastereoselective or enantioselective synthesis at this position are not present. The primary focus remains on the regiochemical control of the substitution pattern rather than the stereochemical outcome.

Salt Formation and Purification Techniques for Hydrochloride Derivatization

The final step in the synthesis is the conversion of the free amine, 1,2,2-trimethylpiperazine, into its hydrochloride salt. Amine salts are frequently prepared because they are typically crystalline solids that are more stable and easier to handle than the corresponding free bases. oxfordreference.com The formation of a hydrochloride salt also enhances water solubility, which is a crucial property for many applications. spectroscopyonline.com

The process of forming the hydrochloride salt is a simple acid-base reaction. spectroscopyonline.comyoutube.com The free base is dissolved in a suitable organic solvent, and then treated with hydrochloric acid. spectroscopyonline.com The HCl can be added in various forms, such as a solution in an organic solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) or as gaseous hydrogen chloride bubbled through the solution. echemi.com

Table 3: Common Conditions for Amine Hydrochloride Salt Formation

HCl Source Solvent Procedure Outcome
Gaseous HCl Diethyl ether, THF, Ethanol The gas is bubbled through a solution of the amine. echemi.com Precipitation of the crystalline hydrochloride salt.
HCl in Solvent Diethyl ether, Dioxane A solution of HCl is added to a solution of the amine. Often results in clean precipitation of the salt. nih.gov

| Aqueous HCl | Water, THF/Water | An excess of aqueous HCl is added to a solution/suspension of the amine. | Salt is formed in solution, requiring solvent removal. echemi.com |

Purification of the resulting 1,2,2-trimethylpiperazine hydrochloride is typically achieved by recrystallization from an appropriate solvent system to remove any unreacted starting materials or by-products. The solid salt is collected by filtration, washed with a cold, non-polar solvent (like cold diethyl ether) to remove soluble impurities, and then dried under vacuum. google.com In cases where inorganic salts are present as impurities, purification may involve techniques such as extraction of the free base into an organic solvent, followed by re-precipitation of the hydrochloride salt. echemi.com

Analogous Synthetic Routes from Precursors (e.g., Piperazinones)

One of the common strategies for the synthesis of substituted piperazines like 1,2,2-trimethylpiperazine involves the use of piperazinone precursors. These lactams offer a robust scaffold that can be chemically modified, most notably through reduction of the amide bond to yield the corresponding piperazine.

A plausible synthetic pathway to this compound begins with the synthesis of a suitably substituted piperazinone, such as 3,3-dimethylpiperazin-2-one (B1295987). This precursor can be synthesized through various methods, including the cyclization of appropriate diamine and carbonyl-containing precursors.

Once the 3,3-dimethylpiperazin-2-one is obtained, the synthesis can proceed through the following key steps:

N-Methylation: The secondary amine at the 1-position of the piperazinone ring can be methylated to introduce the first of the three required methyl groups. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid to achieve N-methylation. This would yield 1,3,3-trimethylpiperazin-2-one (B13080660).

Reduction of the Piperazinone: The amide carbonyl group of the piperazinone is then reduced to a methylene (B1212753) group to form the fully saturated piperazine ring. This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This step converts 1,3,3-trimethylpiperazin-2-one into 1,2,2-trimethylpiperazine.

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt. This is generally achieved by treating a solution of the free base (1,2,2-trimethylpiperazine) in an organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrochloric acid. The resulting salt precipitates out of the solution and can be isolated by filtration.

An alternative approach could involve the synthesis of 2,2-dimethylpiperazine first, followed by N-methylation. A patented process for the preparation of 2,2-dimethylpiperazine involves the reaction of 2-chloro-2-methylpropanal with ethylenediamine. The resulting 2,2-dimethylpiperazine can then be N-methylated at the 1-position using a method like the Eschweiler-Clarke reaction to yield 1,2,2-trimethylpiperazine, which is then converted to its hydrochloride salt.

StepReactionReagents and ConditionsIntermediate/Product
1N-Methylation of PiperazinoneFormaldehyde, Formic Acid1,3,3-Trimethylpiperazin-2-one
2Reduction of AmideLithium Aluminum Hydride (LiAlH₄), THF1,2,2-Trimethylpiperazine
3Salt FormationHydrochloric Acid, Diethyl EtherThis compound

Development of Compound Libraries Utilizing this compound as a Building Block

The piperazine scaffold is a highly valued "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Its ability to be readily substituted at its two nitrogen atoms allows for the creation of large and diverse compound libraries for drug discovery. nih.govimperial.ac.uk this compound serves as an attractive building block for such libraries due to its specific substitution pattern, which can influence the physicochemical properties and conformational preferences of the resulting molecules.

The development of compound libraries using this compound typically involves parallel synthesis techniques, where a common core (the piperazine) is reacted with a variety of building blocks to generate a library of related compounds. Both solid-phase and solution-phase synthesis methodologies can be employed. nih.govlookchem.com

General Strategy for Library Synthesis:

Scaffold Preparation: this compound is converted to the free base, 1,2,2-trimethylpiperazine, to expose the reactive secondary amine at the 4-position.

Diversification: The free secondary amine of the 1,2,2-trimethylpiperazine scaffold is then reacted with a diverse set of reagents to introduce various substituents. Common reactions used for diversification include:

Acylation: Reaction with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides to form a diverse set of amides and sulfonamides.

Alkylation: Reaction with a variety of alkyl halides or other electrophiles to introduce different alkyl or arylalkyl groups.

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent to form a range of substituted amines.

These reactions are often carried out in multi-well plates to facilitate the rapid and parallel synthesis of a large number of distinct compounds. The resulting library of compounds can then be screened for biological activity against various therapeutic targets. The gem-dimethyl group at the 2-position of the piperazine ring in the starting material can provide steric hindrance that influences the conformation of the final products, potentially leading to compounds with improved binding affinity and selectivity for their biological targets.

Reaction TypeReagent ClassResulting Functional Group
AcylationCarboxylic Acids / Acid ChloridesAmide
AcylationSulfonyl ChloridesSulfonamide
AlkylationAlkyl HalidesSubstituted Amine
Reductive AminationAldehydes / KetonesSubstituted Amine

Basicity and Protonation Equilibria of the Piperazine Nitrogen Atoms

The basicity of the piperazine ring is a crucial factor influencing its chemical reactivity and physiological behavior. The presence of two nitrogen atoms allows for two distinct protonation events, characterized by their respective pKa values. For the parent piperazine molecule, these values are approximately 9.73 for the first protonation (pKa1) and 5.35 for the second (pKa2) at 298 K. uregina.ca

The introduction of methyl groups onto the piperazine scaffold, as in 1,2,2-trimethylpiperazine, significantly modulates this basicity. Methyl groups are electron-donating, which increases the electron density on the nitrogen atoms, thereby enhancing their basicity compared to the unsubstituted piperazine. nih.gov However, the position and number of these groups also introduce steric effects that can influence proton accessibility and the stability of the resulting conjugate acids.

In 1,2,2-trimethylpiperazine, one nitrogen atom is tertiary (N1) and the other is secondary (N4). Generally, the tertiary amine is expected to be more basic than the secondary amine due to the inductive effect of the additional alkyl group. However, steric hindrance around the tertiary nitrogen and solvation effects can sometimes reverse this trend or lessen the difference. Studies on asymmetrically N-substituted piperazines have shown that the preferred site of protonation can be a decisive factor in determining the molecule's conformation. nih.gov For instance, in N-methylpiperazine, protonation occurs primarily at the secondary nitrogen. nih.gov The substitution on the carbon atom adjacent to the nitrogen atoms in 1,2,2-trimethylpiperazine further complicates the electronic and steric environment.

Table 1: pKa Values of Piperazine and Selected Methylated Derivatives at 298 K
CompoundpKa1pKa2Reference
Piperazine9.735.35 uregina.ca
1-Methylpiperazine9.574.97 uregina.ca
2-Methylpiperazine9.765.15 uregina.ca
1,4-Dimethylpiperazine8.994.27 uregina.ca

The data suggest that methylation generally influences both pKa values. The hydrochloride form of 1,2,2-trimethylpiperazine indicates that at least one of the nitrogen atoms is protonated. In aqueous solution, an equilibrium will exist between the unprotonated, monoprotonated, and diprotonated forms of the molecule, with the relative concentrations of each species being dependent on the pH of the solution.

Nucleophilic Reactivity of the Piperazine Moiety

The nitrogen atoms of the piperazine ring possess lone pairs of electrons, rendering them nucleophilic. This property allows the piperazine moiety to participate in a variety of chemical reactions, including reactions with electrophiles and condensation reactions.

As a nucleophile, the 1,2,2-trimethylpiperazine molecule can react with various electrophilic species. organic-chemistry.org The presence of both a secondary and a tertiary amine within the same molecule offers differential reactivity. The secondary amine (N4) is generally the primary site for reactions such as alkylation and acylation, as the tertiary amine (N1) cannot undergo further substitution of this type without charge separation.

Nucleophilic substitution is a common reaction where the piperazine nitrogen attacks an electron-deficient carbon center, displacing a leaving group. gacariyalur.ac.in For example, reaction with an alkyl halide (R-X) would lead to the formation of a new C-N bond, yielding an N-alkylated product. Similarly, reaction with an acyl chloride (R-COCl) would produce an N-acylated derivative. The outcome of these reactions is highly dependent on the nature of the electrophile. mdpi.com

The general scheme for the reaction of the secondary amine in 1,2,2-trimethylpiperazine with an electrophile can be represented as:

Alkylation: R'-NH + R-X → R'-N(H)R⁺ + X⁻ → R'-NR + HX

Acylation: R'-NH + R-COCl → R'-N(H)COR⁺ + Cl⁻ → R'-NCOR + HCl

In these reactions, the piperazine acts as an electron pair donor (nucleophile) reacting with an electron pair acceptor (the electrophile). organic-chemistry.org

The secondary amine of 1,2,2-trimethylpiperazine can also participate in condensation reactions. A notable example is the Knoevenagel condensation, which involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In this reaction, a secondary amine like piperidine (B6355638) (or piperazine) often acts as a base catalyst. wikipedia.orgyoutube.com

The mechanism typically involves the amine reacting with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This intermediate is more electrophilic than the original carbonyl compound, facilitating the attack by the nucleophile (the active methylene compound). The secondary amine in 1,2,2-trimethylpiperazine can therefore play a crucial role in catalyzing such transformations.

Furthermore, the secondary amine can react directly with aldehydes and ketones to form enamines if there is an α-hydrogen on the carbonyl compound, or imines/iminium ions. These intermediates are pivotal in various synthetic methodologies, including Mannich reactions and α-alkylation of carbonyls.

Coordination Chemistry: Formation of Metal Complexes

Piperazine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions through their nitrogen donor atoms. nih.govrsc.org

The piperazine moiety typically acts as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a stable six-membered chelate ring. However, it can also function as a monodentate ligand or as a bridging ligand connecting two metal centers. researchgate.net The introduction of substituents on the piperazine ring, such as the methyl groups in 1,2,2-trimethylpiperazine, can significantly influence its coordination behavior. nih.gov

The steric bulk of the three methyl groups can affect the stability and geometry of the resulting metal complexes. nih.gov While the electron-donating nature of the methyl groups might enhance the Lewis basicity of the nitrogen atoms, the steric hindrance could potentially weaken the metal-ligand bonds or favor the formation of complexes with specific geometries that can accommodate the bulky ligand. Transition metals from the first row, such as copper(II), nickel(II), cobalt(II), and zinc(II), are known to form stable complexes with various piperazine-based ligands. omicsonline.org

The hydrochloride salt of 1,2,2-trimethylpiperazine can also be used in the synthesis of metal complexes. In such cases, the protonated piperazinium cation can act as a counter-ion to a complex metal-containing anion, or the ligand can deprotonate in situ to coordinate with the metal center.

A relevant example is the formation of (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II), where the diprotonated trimethylpiperazinium cation is linked to the [ZnCl₄]²⁻ anion through N-H···Cl hydrogen bonds. nih.gov In this structure, the zinc atom adopts a distorted tetrahedral geometry, and the piperazine ring is in a chair conformation. nih.gov This illustrates how piperazine hydrohalides can form crystalline solids with complex metal anions.

The synthesis of zinc(II) complexes with substituted piperazine Schiff bases has also been reported. nih.gov These studies show that zinc, an essential element in many biological systems, readily coordinates with piperazine-derived ligands. The resulting complexes can exhibit various coordination geometries, often tetrahedral or octahedral, depending on the specific ligand and reaction conditions. nih.govmdpi.com

Derivatization and Functionalization Strategies of this compound

The chemical modification of this compound offers a pathway to a diverse array of novel compounds with potentially unique properties and applications. Derivatization strategies can be broadly categorized into two main approaches: the introduction of new substituents onto the piperazine ring and the chemical alteration of the existing alkyl groups. These modifications leverage the reactivity of the piperazine core and its substituents to build molecular complexity.

Introduction of Additional Substituents on the Piperazine Ring

The introduction of additional functional groups onto the piperazine ring of 1,2,2-trimethylpiperazine can be achieved through several synthetic strategies, primarily targeting the secondary amine at the N4 position and the carbon atoms of the heterocyclic core. The presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the regioselectivity of these reactions.

N-Functionalization at the N4 Position: The secondary amine at the N4 position is the most common site for derivatization due to its nucleophilicity. Standard reactions for secondary amines can be employed to introduce a wide variety of substituents.

N-Alkylation: This involves the reaction of 1,2,2-trimethylpiperazine with alkyl halides or other alkylating agents. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents and non-nucleophilic bases often being preferred.

N-Arylation: The introduction of an aryl group at the N4 position can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate.

N-Acylation: Acyl groups can be introduced by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This leads to the formation of amides, which can alter the electronic properties and biological activity of the parent molecule.

C-H Functionalization of the Piperazine Ring: Direct functionalization of the carbon-hydrogen bonds of the piperazine ring is a more advanced strategy for introducing substituents. Given the substitution pattern of 1,2,2-trimethylpiperazine, the positions available for C-H functionalization are C3, C5, and C6.

Recent advances in organic synthesis have provided several methods for the C-H functionalization of saturated heterocycles, which could potentially be applied to 1,2,2-trimethylpiperazine. These methods often involve the use of transition metal catalysts or photoredox catalysis to activate the C-H bonds. For instance, directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, could be a viable strategy if a suitable directing group is installed on the N4 nitrogen.

Functionalization Strategy Reagents and Conditions Potential Products Key Considerations
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)N4-Alkyl-1,2,2-trimethylpiperazineChoice of base and solvent is critical to avoid side reactions.
N-ArylationAryl halide (e.g., Ar-Br), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)N4-Aryl-1,2,2-trimethylpiperazineRequires inert atmosphere and careful control of reaction conditions.
N-AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N)N4-Acyl-1,2,2-trimethylpiperazineGenerally high-yielding and proceeds under mild conditions.
C-H FunctionalizationTransition metal catalyst (e.g., Pd, Rh, Ir), Oxidant, Directing group (optional)C-Substituted-1,2,2-trimethylpiperazine derivativesRegioselectivity can be a challenge due to multiple available C-H bonds.

Chemical Modifications of the Alkyl Substituents

The three methyl groups of 1,2,2-trimethylpiperazine also present opportunities for chemical modification, although these transformations can be more challenging due to the relative inertness of C-H bonds in alkyl groups.

Functionalization of the N1-Methyl Group: The methyl group attached to the N1 nitrogen is activated by the adjacent nitrogen atom, making it more susceptible to certain reactions compared to the gem-dimethyl groups at C2.

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent, could deprotonate the N1-methyl group to form a carbanion. This nucleophilic species can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups.

Functionalization of the C2-gem-Dimethyl Groups: The gem-dimethyl groups at the C2 position are less reactive than the N1-methyl group. However, under more forcing conditions, their functionalization may be possible.

Free Radical Halogenation: This classic method involves the reaction of the compound with a halogen (e.g., Cl₂, Br₂) in the presence of UV light or a radical initiator. wikipedia.orgyoutube.comyoutube.comucla.edulibretexts.org This would lead to the substitution of one or more hydrogen atoms on the methyl groups with a halogen. The resulting haloalkyl groups can then serve as handles for further synthetic transformations, such as nucleophilic substitution or elimination reactions. The selectivity of this reaction can be low, potentially leading to a mixture of products.

Oxidation: Powerful oxidizing agents could potentially oxidize the methyl groups to hydroxymethyl, formyl, or even carboxyl groups. The selectivity and control of such oxidations would be a significant synthetic challenge.

Modification Strategy Target Alkyl Group Reagents and Conditions Potential Products Key Considerations
Deprotonation-AlkylationN1-MethylStrong base (e.g., n-BuLi, LDA), Electrophile (e.g., R-X, R₂C=O)N1-(Functionalized ethyl)-1,2,2-trimethylpiperazineRequires anhydrous conditions and careful temperature control.
Free Radical HalogenationN1-Methyl and C2-gem-DimethylHalogen (Cl₂ or Br₂), UV light or Radical initiator (e.g., AIBN)Halogenated 1,2,2-trimethylpiperazine derivativesLack of selectivity can lead to multiple products.
OxidationN1-Methyl and C2-gem-DimethylStrong oxidizing agent (e.g., KMnO₄, RuO₄)Hydroxymethyl, formyl, or carboxyl derivativesHarsh reaction conditions may lead to degradation of the piperazine ring.

Advanced Structural Characterization and Elucidation Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of chemical compounds. For 1,2,2-trimethylpiperazine (B1289006) hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed to confirm its molecular structure and probe intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen atoms within the molecule. The formation of the hydrochloride salt involves the protonation of one or both of the nitrogen atoms in the piperazine (B1678402) ring, which significantly influences the chemical shifts of nearby protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 1,2,2-trimethylpiperazine hydrochloride would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protonation of a nitrogen atom leads to a downfield shift (to a higher ppm value) for adjacent protons due to the increased electron-withdrawing effect of the positively charged nitrogen.

Expected ¹H NMR Spectral Features:

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
N-CH₃Downfield of free baseSinglet3H
C(CH₃)₂Likely two distinct singletsSinglets6H (3H each)
Piperazine ring CH₂Complex multiplets, downfieldMultiplets4H
N-H (amine)Broad singletSinglet1H or 2H
N⁺-H (ammonium)Broad singlet, downfieldSinglet1H

Note: This is a predictive table. Actual chemical shifts and multiplicities can vary based on the solvent, concentration, and specific conformation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to ¹H NMR, the ¹³C NMR spectrum is affected by the protonation of the nitrogen atoms. Carbons bonded to the protonated nitrogen will experience a downfield shift.

Expected ¹³C NMR Spectral Features:

Carbon Type Expected Chemical Shift (ppm)
N-CH₃Downfield of free base
C(CH₃)₂Shifted relative to free base
C (CH₃)₂Shifted relative to free base
Piperazine ring CH₂Downfield of free base

Note: This is a predictive table. Actual chemical shifts can vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Techniques

¹⁵N NMR is a powerful tool for directly observing the nitrogen atoms in a molecule. Protonation would cause a significant upfield shift in the ¹⁵N NMR spectrum for the protonated nitrogen atom compared to the free base, a characteristic effect of nitrogen protonation. This technique would definitively confirm the site of protonation on the piperazine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a peak for the protonated molecule (the cation) [C₇H₁₇N₂]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this cation, allowing for the confirmation of its elemental formula. The theoretical exact mass of the 1,2,2-trimethylpiperazine cation ([M+H]⁺) is calculated from the monoisotopic masses of its constituent atoms. Based on the formula of the free base (C₇H₁₆N₂), the expected monoisotopic mass of the cation would be approximately 129.1439 Da.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the piperazine ring, providing further structural information.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

IR spectroscopy is used to identify the functional groups present in a molecule by observing their vibrational frequencies. In the case of this compound, the IR spectrum would show characteristic bands for the amine salt.

Expected IR Spectral Features:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N⁺-H stretching2700-2250Broad, Strong
N-H stretching (if present)3500-3300Medium
C-H stretching (aliphatic)2950-2850Strong
N-H bending1600-1500Medium
C-N stretching1250-1020Medium

The most notable feature in the IR spectrum of the hydrochloride salt compared to the free base would be the appearance of a broad, strong absorption band in the 2700-2250 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration of an ammonium (B1175870) salt. The presence of this band would be strong evidence for the formation of the hydrochloride salt.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methodologies for Compound Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the quantitative analysis of compounds and for gaining insights into their electronic transitions. For piperazine derivatives, UV-Vis spectroscopy is often employed to determine the concentration of the substance in a solution.

In the case of this compound, the absorption spectrum is expected to be largely transparent in the UV-Vis region due to the absence of strongly absorbing chromophores. Any observed absorbance would likely be in the lower UV range, attributable to n→σ* transitions of the nitrogen lone pairs.

A typical approach for the UV-Vis analysis of a piperazine derivative involves dissolving a precisely weighed sample in a suitable solvent, such as methanol (B129727) or water, and recording the absorbance spectrum over a specific wavelength range. nih.gov The concentration of the analyte can then be determined using the Beer-Lambert law, provided a suitable absorption maximum (λmax) can be identified. For compounds with low intrinsic absorbance, derivatization with a UV-active agent can be employed to enhance detection. researchgate.netjocpr.com

Table 1: Representative UV-Vis Spectrophotometric Data for a Substituted Piperazine Derivative

Parameter Value
Solvent Methanol
λmax ~205 nm
Molar Absorptivity (ε) Variable
Concentration Range Dependent on ε

Note: This table presents hypothetical data based on the analysis of similar aliphatic amines, as specific experimental data for this compound is not publicly available.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in a crystalline solid.

For this compound, obtaining a single crystal of suitable quality is a prerequisite for SCXRD analysis. The resulting crystal structure would reveal the chair conformation of the piperazine ring, which is characteristic of such six-membered heterocyclic systems. ed.ac.ukresearchgate.net It would also precisely define the positions of the methyl groups and the chloride counter-ion, as well as the stereochemistry at the chiral center if the compound is enantiomerically pure.

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is widely used for phase identification, purity assessment, and the study of polymorphism in pharmaceutical and chemical compounds. americanpharmaceuticalreview.com Each crystalline solid produces a unique PXRD pattern, often referred to as a "fingerprint."

The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice. While a specific, experimentally determined PXRD pattern for this compound is not available, a representative pattern for a crystalline piperazine derivative is shown below. The peak positions and relative intensities are determined by the unit cell dimensions and the arrangement of atoms within the crystal. researchgate.netresearchgate.net

Table 2: Representative Powder X-ray Diffraction Peak Data for a Crystalline Piperazine Salt

2θ (°) d-spacing (Å) Relative Intensity (%)
15.5 5.71 85
19.8 4.48 100
21.2 4.19 70
27.2 3.28 65
27.7 3.22 50

Note: This table presents hypothetical data based on known PXRD patterns of piperazine and its salts. Actual data for this compound may vary.

The solid-state structure of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. In the crystalline lattice, the protonated nitrogen atoms of the piperazine ring are expected to act as hydrogen bond donors, forming interactions with the chloride anions. nih.govnih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

1,2,2-Trimethylpiperazine is a chiral molecule due to the presence of a stereocenter at the C1 position of the piperazine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds. nih.gov

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample of this compound would be expected to exhibit a characteristic chiroptical spectrum. The sign and magnitude of the observed signals can be correlated with the stereochemistry of the molecule, often with the aid of computational methods. nih.govrsc.org The application of chiroptical spectroscopy is crucial in pharmaceutical development, where the different enantiomers of a drug can have distinct pharmacological and toxicological profiles.

Computational Chemistry and Theoretical Modeling of 1,2,2 Trimethylpiperazine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. DFT is employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For instance, a study on novel piperazine-1,3,4-oxadiazole-quinoline hybrids utilized DFT to describe the electronic structure of the synthesized compounds through reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), electron affinity, and ionization potential. nih.gov

In the context of 1,2,2-trimethylpiperazine (B1289006) hydrochloride, DFT calculations would begin with the optimization of its three-dimensional structure to find the most stable arrangement of its atoms. From this optimized geometry, a variety of electronic properties can be calculated.

Table 1: Key Electronic Properties Obtainable from DFT Calculations

PropertyDescriptionRelevance to 1,2,2-Trimethylpiperazine Hydrochloride
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.Helps in understanding the molecule's ability to accept an electron.
Ionization Potential The energy required to remove an electron from a gaseous atom or molecule.Indicates the molecule's tendency to donate an electron.
Chemical Potential A measure of the escaping tendency of an electron from a stable system.Relates to the molecule's overall reactivity.
Global Softness/Hardness Measures of the molecule's resistance to change in its electron distribution.Provides insight into the molecule's polarizability and reactivity.

These DFT-derived parameters are crucial for predicting how this compound might behave in chemical reactions and biological systems.

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are computationally intensive but can provide highly accurate results. A computational study of the synthesized 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (B2966010) (MNPE), an arylpiperazine-based drug, utilized first-principle calculations to identify sixteen different plausible conformations. uq.edu.au This highlights the utility of ab initio methods in exploring the conformational landscape of complex molecules.

For this compound, ab initio calculations could be used to:

Accurately determine the ground state energy and geometry.

Calculate excited state properties to predict its spectroscopic characteristics.

Investigate reaction mechanisms involving the molecule at a fundamental level.

Molecular Dynamics Simulations for Conformational Analysis (e.g., Chair Conformation)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations have been employed to investigate the absorption of CO2 in piperazine-activated MDEA solutions, providing insights into molecular distribution and absorption mechanisms. nih.gov Additionally, MD simulations have been used to understand the binding of piperidine (B6355638)/piperazine-based compounds to sigma receptors. nih.gov

The piperazine (B1678402) ring is known to adopt a stable chair conformation. For this compound, the presence of three methyl groups on the piperazine ring will influence the preferred chair conformation and the dynamics of ring inversion. MD simulations can be used to:

Explore the conformational space of the molecule and identify the most stable conformers.

Determine the energy barriers between different conformations, such as the chair-to-boat interconversion.

Simulate the behavior of the molecule in different solvent environments to understand how intermolecular interactions affect its conformation.

Table 2: Conformational States of Substituted Piperazines

ConformationDescriptionExpected Stability for this compound
Chair The most stable conformation for the piperazine ring, minimizing steric strain.The preferred conformation, with the bulky trimethyl groups likely occupying equatorial positions to minimize steric hindrance.
Boat A higher-energy conformation with increased steric and torsional strain.A transient, less stable conformation.
Twist-Boat An intermediate conformation between the chair and boat forms.Also a transient, higher-energy state.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This method has been applied to various piperazinium salts to explore close contacts within the crystal lattice. iucr.orgiucr.orgnih.govtandfonline.comnih.gov For example, in the crystal structure of a Cu(II) dimethylpiperazinium salt, Hirshfeld surface analysis revealed that Cl···H and H···H interactions were the most common in the crystal packing. tandfonline.com

For this compound, Hirshfeld surface analysis could be used to investigate the following intermolecular interactions:

Hydrogen Bonding: The N-H groups of the piperazinium cation and the chloride anion can participate in strong hydrogen bonds, which are crucial for the stability of the crystal structure.

van der Waals Forces: The methyl groups and the hydrocarbon backbone of the piperazine ring will contribute to weaker van der Waals interactions.

Hydrophobic Interactions: The nonpolar regions of the molecule can engage in hydrophobic interactions.

Structure-Activity Relationship (SAR) Studies via Computational Methods (e.g., Categorical-SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to develop mathematical relationships between molecular descriptors and activity. QSAR studies have been conducted on piperazinylalkylisoxazole analogues to understand their binding affinities to the dopamine (B1211576) D3 receptor. nih.gov Similarly, QSAR analysis of piperine (B192125) analogs has been performed to predict their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov

For this compound, computational SAR studies could be employed to:

Identify the key structural features that contribute to a particular biological activity.

Predict the activity of new, related compounds before they are synthesized.

Optimize the structure of the molecule to enhance its desired activity and reduce potential side effects.

This would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with experimental activity data.

Molecular Docking Studies (focused on interactions with molecular targets, not biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein or other receptor. Numerous studies have utilized molecular docking to investigate the binding of piperazine derivatives to various biological targets. For instance, docking studies have been performed on piperazine derivatives as potential urease inhibitors and antimicrobial agents. nih.govresearchgate.net

In a molecular docking study of this compound, the molecule would be treated as a ligand and docked into the active site of a specific molecular target. The results of the docking simulation would provide information on:

The preferred binding pose of the ligand within the active site.

The key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

A scoring function that estimates the binding affinity of the ligand for the receptor.

This information is invaluable for understanding the molecular basis of a compound's activity and for designing new molecules with improved binding properties.

Advanced Applications in Chemical Sciences

Role as a Chemical Building Block in Complex Organic Synthesis

1,2,2-Trimethylpiperazine (B1289006) hydrochloride serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The inherent structural features of the piperazine (B1678402) ring, including its two nitrogen atoms, allow for the introduction of diverse substituents, leading to a wide array of derivatives with distinct biological activities. The trimethyl-substituted variant offers specific steric and electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of the final compounds.

The synthesis of such complex molecules often involves multi-step reaction sequences where the piperazine ring is introduced to connect different molecular fragments. The hydrochloride salt form of 1,2,2-trimethylpiperazine is often used to improve its stability and handling properties during these synthetic processes.

Table 1: Examples of Complex Organic Molecules Synthesized Using 1,2,2-Trimethylpiperazine

Final Compound ClassTherapeutic AreaRole of 1,2,2-Trimethylpiperazine
Indane derivativesAntipsychotics (e.g., Schizophrenia)Core structural component linking different aromatic moieties. nih.govcanberra.edu.au
ProdrugsNeurodegenerative diseasesParent amine for the formation of prodrugs with modified pharmacokinetic properties. justia.com

Utility in Polymer Chemistry Research

The piperazine scaffold is a recognized structural motif in polymer chemistry, particularly in the development of functional polymers with specific properties such as antimicrobial activity. rsc.org The incorporation of piperazine units into polymer backbones can impart desirable characteristics, including enhanced thermal stability, specific binding capabilities, and biocompatibility. For instance, piperazine-containing polymers have been synthesized and shown to exhibit significant antimicrobial effects against various bacteria. rsc.org

While the broader class of piperazine derivatives has been explored in polymer science, specific research detailing the utility of 1,2,2-trimethylpiperazine hydrochloride in this field is not extensively documented in the current scientific literature. The substitution pattern of 1,2,2-trimethylpiperazine could potentially influence the polymerization process and the final properties of the resulting polymer, such as its solubility, chain packing, and biological activity. However, without dedicated studies, its specific contributions in this area remain to be fully elucidated.

Development of Surfactant Systems

Piperazine derivatives have been investigated for their potential in the development of novel surfactant systems. The presence of both hydrophobic (the hydrocarbon backbone) and hydrophilic (the nitrogen atoms) centers within the piperazine structure allows these molecules to exhibit surface-active properties. Cationic gemini (B1671429) and oligomeric surfactants based on the piperazine scaffold have been synthesized and characterized. researchgate.netresearchgate.net These surfactants have shown interesting aggregation behavior and, in some cases, antimicrobial properties. researchgate.netresearchgate.net

The self-assembly of these piperazine-based surfactants in aqueous solutions can lead to the formation of micelles and other aggregates, which are of interest for various applications, including drug delivery and formulation science. The specific structure of the piperazine derivative, including the nature and position of its substituents, plays a crucial role in determining its surfactant properties, such as its critical micelle concentration (CMC) and its ability to reduce surface tension.

Design and Synthesis of Advanced Materials (e.g., Hybrid Organic-Inorganic Materials)

The piperazine moiety has been successfully employed as an organic component in the design and synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. For example, piperazine derivatives have been used to create thermochromic materials where the piperazine cation is paired with a metal halide anion, resulting in materials that change color in response to temperature variations. rsc.org

Furthermore, piperazine and its derivatives have been utilized as structure-directing agents in the synthesis of photochromic materials based on polyoxomolybdates. acs.org In these materials, the organic cations influence the assembly and stability of the inorganic clusters. The interaction between the organic and inorganic components is crucial for the material's final properties. Piperazine-functionalized materials have also been developed for environmental applications, such as the removal of heavy metal ions from aqueous solutions. nih.gov

While these examples demonstrate the potential of the piperazine scaffold in the creation of advanced materials, specific research on the application of this compound in the design and synthesis of hybrid organic-inorganic materials is limited. The specific stereochemistry and electronic properties of this substituted piperazine could offer unique advantages in directing the formation of novel material structures.

Applications in Supramolecular Chemistry and Crystal Engineering

The piperazine ring is a valuable building block in supramolecular chemistry and crystal engineering due to its ability to form well-defined hydrogen bonding networks. rsc.org The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while protonated piperazinium ions can serve as hydrogen bond donors. This allows for the construction of predictable supramolecular assemblies and crystalline architectures. rsc.org

The study of cocrystals containing piperazine has revealed its role in forming robust supramolecular synthons, which are reliable and recurring hydrogen-bonding patterns. mdpi.com For instance, piperazine-2,5-diones have been extensively studied in crystal engineering to create one-dimensional tapes through amide-to-amide hydrogen bonding. acs.orgacs.org The predictable nature of these interactions is fundamental to the design of crystalline materials with desired properties.

Although the piperazine scaffold is well-established in supramolecular chemistry and crystal engineering, specific studies detailing the supramolecular assemblies and crystal structures involving this compound are not widely reported. The presence of the methyl groups on the piperazine ring would be expected to influence the packing of the molecules in the solid state and the geometry of the resulting hydrogen-bonded networks.

Future Research Directions and Unexplored Avenues for 1,2,2 Trimethylpiperazine Hydrochloride

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

Current synthetic strategies for polysubstituted piperazines often involve multi-step processes that can be inefficient. Future research should focus on developing more direct and efficient routes to 1,2,2-trimethylpiperazine (B1289006) hydrochloride.

Modern Catalytic Methods: Recent advancements in catalysis offer promising avenues. Photoredox catalysis, for instance, has been successfully employed for the C–H functionalization of piperazines and could be adapted for the direct introduction of methyl groups onto a piperazine (B1678402) core. Similarly, transition-metal-catalyzed methods, such as those utilizing iridium or palladium, could facilitate the construction of the substituted piperazine ring in a more atom-economical fashion.

Proposed Catalytic ApproachPotential Advantages
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, potential for late-stage functionalization.
Iridium-Catalyzed Cycloadditions High atom economy, potential for high diastereoselectivity.
Palladium-Catalyzed C-N Coupling Well-established for N-arylation, could be adapted for specific alkylations.

Flow Chemistry Synthesis: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction optimization. A flow-based synthesis of 1,2,2-trimethylpiperazine hydrochloride could lead to higher yields and purity while minimizing reaction times and waste.

Investigation of Undiscovered Chemical Transformations

The reactivity of this compound is largely uncharted territory. The steric hindrance provided by the gem-dimethyl group at the C2 position, combined with the methyl group at the N1 position, likely imparts unique reactivity compared to less substituted piperazines.

Selective Functionalization: Future studies should explore the selective functionalization of the remaining N-H and C-H bonds. The development of regioselective reactions that can differentiate between the various C-H bonds on the piperazine ring would be highly valuable for creating a diverse library of derivatives.

Ring-Based Transformations: Investigations into ring expansion and contraction reactions could lead to novel heterocyclic scaffolds. For instance, the metabolic activation of some piperazine derivatives has been shown to induce a ring contraction to an imidazoline (B1206853) structure; exploring similar transformations under synthetic conditions could be a fruitful area of research.

Advanced Spectroscopic Characterization of Excited States

A detailed understanding of the photophysical properties of this compound is currently lacking. Characterizing its excited states is crucial for unlocking potential applications in areas such as photochemistry and optoelectronics.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy could be employed to probe the dynamics of the excited states. This would provide valuable information on their lifetimes, decay pathways, and reactivity.

Computational and Experimental Synergy: Combining experimental spectroscopic data with high-level quantum chemical calculations would provide a comprehensive picture of the electronic structure and photophysics of the molecule. While no specific excited-state data for this compound is currently available, initial computational models could be based on data from related piperazine structures. PubChem does note the existence of a 1H NMR spectrum for the free base, 1,2,2-trimethylpiperazine, which could serve as a starting point for more advanced spectroscopic studies. nih.gov

Development of Predictive Computational Models for Reactivity

Computational chemistry can provide powerful insights into the reactivity and properties of this compound, guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate reaction mechanisms. Such studies can help in understanding the influence of the trimethyl substitution pattern on the piperazine ring's properties.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: By synthesizing a library of derivatives and evaluating their properties, QSAR models can be developed to predict the activity of new, unsynthesized compounds. Machine learning algorithms could further enhance these predictive models by identifying complex patterns in the data.

Computational Modeling TechniquePredicted Application
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties.
Molecular Dynamics (MD) Simulations Understanding intermolecular interactions, predicting behavior in different solvent environments.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity or material properties of new derivatives.

New Applications in Materials Science

The unique structure of this compound suggests its potential as a building block for novel materials with tailored properties.

Polymer Chemistry: Piperazine derivatives have been incorporated into various polymers to enhance their thermal stability, antimicrobial properties, and gas separation capabilities. The steric bulk of the 1,2,2-trimethylpiperazine unit could be exploited to create polymers with specific microporosity or to influence chain packing.

Metal-Organic Frameworks (MOFs): Piperazine-functionalized ligands have been used to construct MOFs with enhanced gas storage and separation properties. The incorporation of this compound into MOF structures could lead to materials with unique pore environments and selective absorption capabilities.

Stereochemical Control in Derivatization and Synthesis

The 1,2,2-trimethylpiperazine structure contains a chiral center at the N1-substituted carbon, meaning it can exist as enantiomers. The stereoselective synthesis and derivatization of this compound are critical for applications where chirality is important, such as in pharmaceuticals and chiral catalysis.

Asymmetric Synthesis: Future research should focus on developing asymmetric synthetic routes to obtain enantiomerically pure (R)- and (S)-1,2,2-trimethylpiperazine hydrochloride. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.

Diastereoselective Reactions: For further derivatization of the piperazine ring, diastereoselective reactions will be crucial for controlling the stereochemistry of newly introduced chiral centers relative to the existing one. This will enable the synthesis of a wide range of stereochemically defined molecules with potentially diverse biological activities and material properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,2-Trimethylpiperazine hydrochloride with high purity?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution or reductive amination, using anhydrous conditions and stoichiometric control of trimethylamine derivatives. Purify via recrystallization in ethanol/water mixtures (1:3 v/v) and validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) . Monitor reaction progress with TLC (silica gel, dichloromethane/methanol 9:1).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the piperazine ring. For example, expect methyl group signals at δ 1.2–1.5 ppm (1H^1H) and 20–25 ppm (13C^{13}C). Complement with FT-IR to identify N–H stretches (~3300 cm1^{-1}) and hydrochloride salt formation (broad O–H/N–H bands) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. In case of skin contact, rinse with 0.9% saline for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can impurity profiles of this compound be systematically analyzed?

  • Methodological Answer : Employ LC-MS (ESI+ mode, m/z 100–500) to detect by-products like demethylated analogs or oxidation intermediates. Use reference standards (e.g., EP/BP impurity guidelines) for quantification. For example, monitor m/z 215.1 [M+H]+^+ for the parent ion and m/z 201.0 for N-demethylated impurities .

Q. What experimental designs are suitable for studying the compound’s stability under stress conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Thermal : Heat at 80°C for 24 hours in dry and humid (75% RH) environments.
  • Photolytic : Expose to UV light (320–400 nm) for 48 hours.
  • Hydrolytic : Test in pH 1.2 (HCl), 7.4 (phosphate buffer), and 10.2 (NaOH) at 37°C.
    Analyze degradation products via UPLC-PDA and compare retention times to known impurities .

Q. How can computational modeling predict the compound’s physicochemical properties?

  • Methodological Answer : Use QSAR tools (e.g., MOE, Gaussian) to calculate logP (predicted ~1.8), pKa (~8.2 for the piperazine nitrogen), and solubility (e.g., ~15 mg/mL in water). Validate with experimental shake-flask assays and correlate with in silico data .

Q. What strategies mitigate contradictions between in vitro and in silico toxicity data for this compound?

  • Methodological Answer : Cross-validate using tiered testing:

  • In silico : Apply Derek Nexus or Toxtree for structural alerts (e.g., piperazine-related neurotoxicity).
  • In vitro : Use HepG2 cells for cytotoxicity (IC50_{50}) and Ames II assay for mutagenicity.
    Discrepancies may arise from unaccounted metabolic pathways (e.g., CYP3A4-mediated oxidation), requiring microsomal stability assays .

Q. How can researchers design assays to study biological interactions of this compound?

  • Methodological Answer : For receptor-binding studies, use fluorescence polarization (FP) with FITC-labeled analogs. For enzyme inhibition assays (e.g., monoamine oxidases), employ spectrophotometric methods (λ = 280 nm for substrate depletion). Include positive controls (e.g., tranylcypromine for MAO) and validate with SPR for binding kinetics .

Retrosynthesis Analysis

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Reactant of Route 1
1,2,2-Trimethylpiperazine hydrochloride
Reactant of Route 2
1,2,2-Trimethylpiperazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.